1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It has been studied for its potential as a covalent inhibitor, particularly targeting the KRAS G12C mutation, which is a known driver of oncogenic alterations in human cancers .
Preparation Methods
The synthesis of 1-{2,7-Diazaspiro[35]nonan-2-yl}butan-1-one involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound are still under development, but they generally follow similar principles as laboratory synthesis, with an emphasis on scalability and cost-effectiveness. Optimization of reaction conditions and purification processes are crucial for industrial-scale production .
Chemical Reactions Analysis
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential as a covalent inhibitor of the KRAS G12C mutation, making it a valuable tool in cancer research.
Medicine: Its ability to inhibit KRAS G12C has led to investigations into its use as an anti-cancer agent, particularly for solid tumors.
Mechanism of Action
The mechanism of action of 1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one involves its binding to the KRAS G12C protein at a mutated cysteine residue. This covalent binding inhibits the protein’s activity, thereby blocking the signaling pathways that drive cancer cell proliferation and survival. The compound’s spirocyclic structure allows it to fit into the switch-II pocket of KRAS G12C, enhancing its inhibitory activity .
Comparison with Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one can be compared to other similar compounds, such as:
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound also targets the KRAS G12C mutation but has different substituents that may affect its binding affinity and metabolic stability.
1-{2,7-Diazaspiro[3.5]nonan-2-yl}ethan-1-one: Another similar compound with a shorter carbon chain, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it a potent inhibitor of KRAS G12C, with favorable metabolic stability and anti-tumor activity .
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.5]nonan-2-yl)butan-1-one |
InChI |
InChI=1S/C11H20N2O/c1-2-3-10(14)13-8-11(9-13)4-6-12-7-5-11/h12H,2-9H2,1H3 |
InChI Key |
TXVBVUYOZKBIJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CC2(C1)CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.